2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II)
Overview
Description
Synthesis Analysis
CuOEP is typically synthesized through the complexation of organic porphyrin compounds with copper (II) ions. The process involves the preparation of the octaethylporphyrin (OEP) ligand followed by its complexation with copper (II) salts under specific conditions to form CuOEP. The synthesis can be influenced by factors such as solvent, temperature, and reaction time.
Molecular Structure Analysis
The molecular structure of CuOEP has been extensively studied using techniques like X-ray diffraction and spectroscopy. CuOEP exhibits a planar structure with copper at the center of the porphyrin ring. The ethyl groups attached to the porphyrin ring can induce steric effects that influence the overall molecular conformation and properties of the compound.
Chemical Reactions and Properties
CuOEP is involved in various chemical reactions, particularly in catalysis and electron transfer processes. Its chemical reactivity is significantly influenced by the central copper ion, which can participate in oxidation-reduction reactions. The interaction of CuOEP with other molecules can lead to the formation of mixed adlayers, affecting its chemical behavior and application in catalysis.
Physical Properties Analysis
The physical properties of CuOEP, such as solubility, melting point, and crystallinity, are determined by its molecular structure and substituents. These properties are crucial for its application in different fields, such as materials science and catalysis. The presence of ethyl groups can affect the solubility and phase behavior of CuOEP.
Chemical Properties Analysis
The chemical properties of CuOEP, including its redox behavior, binding affinity to various substrates, and catalytic activity, are primarily governed by the central copper ion. The electronic structure of CuOEP allows it to participate in electron transfer processes, making it a valuable catalyst in organic transformations.
For detailed references, please see the following sources:
Scientific Research Applications
Surface Restructuring in Molecular Networks : Kim, Kim, and Park (2020) investigated the time-dependent surface restructuring of domain structures of this compound, driven by self-assembled octanoic acid on Au(111) surfaces. This study provides insights into molecular adsorption/desorption and rearrangement of supramolecular architectures, highlighting its potential in nanotechnology and surface science applications (Kim, Kim, & Park, 2020).
Molecular Assembly Control at Electrochemical Interface : Yoshimoto, Higa, and Itaya (2004) examined the mixed adlayers of this compound with cobalt(II) phthalocyanine on Au(111) and found that the composition varied with immersion time, offering a method to control molecular assembly at electrochemical interfaces (Yoshimoto, Higa, & Itaya, 2004).
Fluorescent Assay for Nucleic Acid Detection : Zhai, Li, and Sun (2011) demonstrated the use of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron(III) chloride nanoparticles as a fluorescent assay platform for nucleic acid detection. This highlights its potential in biochemical assays and diagnostics (Zhai, Li, & Sun, 2011).
Impact on Electrical Properties of Organic Devices : Tan, Yeap, Chow, Schreiner, and Cheong (2014) studied the effect of the thickness of porphyrin, including this compound, on the electrical properties of organic devices. This research is crucial for the development of organic electronic devices (Tan, Yeap, Chow, Schreiner, & Cheong, 2014).
Kinetics and Spectrophotometric Studies : Giovannetti, Bartocci, Pucciarelli, and Ricciutelli (2004) focused on the reaction kinetics and spectrophotometric analysis of this compound, contributing to the understanding of its chemical behavior and potential in analytical chemistry (Giovannetti, Bartocci, Pucciarelli, & Ricciutelli, 2004).
properties
IUPAC Name |
copper;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4.Cu/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWUPEFEFRBNGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44CuN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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